molecular formula C18H20FN5O2 B1683223 特拉格列汀 CAS No. 865759-25-7

特拉格列汀

货号 B1683223
CAS 编号: 865759-25-7
分子量: 357.4 g/mol
InChI 键: IWYJYHUNXVAVAA-OAHLLOKOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trelagliptin is a dipeptidyl peptidase-4 inhibitor used in the control of diabetes mellitus . It is typically used as an add-on treatment when the first-line treatment of metformin is not achieving the expected glycemic goals . It is also used as a first-line treatment when metformin cannot be used .


Synthesis Analysis

Trelagliptin exhibits approximately 4- and 12-fold more potent inhibition against human dipeptidyl peptidase-4 than alogliptin and sitagliptin, respectively, and >10,000-fold selectivity over related proteases including dipeptidyl peptidase-8 and dipeptidyl peptidase-9 . Kinetic analysis revealed reversible, competitive, and slow-binding inhibition of dipeptidyl peptidase-4 by trelagliptin . An efficient mechanochemical salinization method was developed to prepare trelagliptin succinate .


Chemical Reactions Analysis

Trelagliptin is a reversible, substrate-competitive, and slow-binding DPP-4 inhibitor . Furthermore, X-ray diffraction data indicated a non-covalent interaction between DPP-4 and trelagliptin .


Physical And Chemical Properties Analysis

Trelagliptin has a molecular weight of 357.38 and a chemical formula of C18H20FN5O2 . It is soluble in DMSO and water .

科学研究应用

Treatment of Type 2 Diabetes

Trelagliptin is a pharmaceutical drug primarily used for the treatment of type 2 diabetes . It is a novel dipeptidyl peptidase-4 inhibitor that shows sustained efficacy with once-weekly dosing in type 2 diabetes patients .

Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Trelagliptin exhibits potent inhibition against human DPP-4. It is approximately 4- and 12-fold more potent in inhibiting DPP-4 than alogliptin and sitagliptin, respectively . It also shows >10,000-fold selectivity over related proteases including dipeptidyl peptidase-8 and dipeptidyl peptidase-9 .

3. Amelioration of Oxygen–Glucose Deprivation/Reperfusion (OGD/R)-Induced Mitochondrial Dysfunction Trelagliptin has been found to ameliorate OGD/R-induced mitochondrial dysfunction and metabolic disturbance in human aortic valvular endothelial cells (HAVECs) . It greatly alleviates the cytotoxicity and mitochondrial oxidative stress in HAVECs induced by OGD/R stimulation .

Protection Against Metabolic Disturbance

Trelagliptin has been reported to reverse the declined mitochondrial respiration, ATP production, decreased secretion of cystathionine and creatine, and the increased production of triglyceride and adiponectin in OGD/R-challenged HAVECs .

Activation of AMPK Pathway

Trelagliptin has been observed to significantly activate the AMPK pathway in OGD/R-challenged HAVECs . This activation is believed to be responsible for the amelioration of OGD/R-induced mitochondrial disturbance and metabolic changes .

Potential Role in Cardiovascular Diseases

Given its effects on mitochondrial function and metabolic alterations, Trelagliptin may have potential applications in the treatment of cardiovascular diseases, particularly those characterized by mitochondrial dysfunction and metabolic disturbance .

作用机制

Target of Action

Trelagliptin is a highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) . These hormones play a crucial role in regulating insulin secretion and glucose homeostasis .

Mode of Action

Trelagliptin exerts its therapeutic effects by inhibiting DPP-4, thereby preventing the inactivation of incretin hormones . This leads to an increase in the blood concentration of GLP-1 and promotes insulin secretion by the pancreas dependently on glucose concentration . The inhibition of DPP-4 by trelagliptin is reversible, competitive, and slow-binding .

Biochemical Pathways

By inhibiting DPP-4 and increasing the concentration of GLP-1, trelagliptin affects the insulin signaling pathway . This results in enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes . Additionally, trelagliptin has been shown to alleviate inflammation and oxidative stress in acute lung injury mice, suggesting its impact on the TLR4/NF-κB signaling pathway .

Pharmacokinetics

Trelagliptin is primarily metabolized via the cytochrome P450 (CYP) 2D6 enzyme . It is administered once weekly, which is advantageous as a reduction in the frequency of required dosing is known to increase patient compliance . When 100 mg of trelagliptin was administered to 12 healthy adults 30 minutes after the start of breakfast, the Cmax increased by 16.8% and AUC∞ decreased by 2.5% compared with those after administration under fasting conditions .

Result of Action

The molecular and cellular effects of trelagliptin’s action include increased insulin secretion, improved glycemic control, and potential alleviation of inflammation and oxidative stress . In the context of acute lung injury, trelagliptin administration significantly reversed LPS-induced elevated MPO activity, pulmonary wet to dry weight ratio, airway resistance, the total number of leukocytes and neutrophils, production of inflammatory factors, and decreased pulmonary dynamic compliance .

Action Environment

The action, efficacy, and stability of trelagliptin can be influenced by various environmental factors. For instance, the timing of administration (fasting vs. post-meal) can affect the drug’s bioavailability . Furthermore, the drug’s efficacy may be affected by the patient’s overall health status and the presence of other medical conditions . .

未来方向

DPP-4 inhibitors like Trelagliptin are considered an interesting line of therapy for treating Type 2 Diabetes Mellitus (T2DM) and are based on promoting the incretin effect . The safety profiles, as well as future directions including their potential application in improving COVID-19 patient outcomes, have also been discussed .

属性

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYJYHUNXVAVAA-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00235678
Record name Trelagliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00235678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trelagliptin

CAS RN

865759-25-7
Record name Trelagliptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865759-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trelagliptin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865759257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trelagliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15323
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trelagliptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00235678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRELAGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q836OWG55H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Alternatively, the free base of 34 was prepared as follows. A mixture of 33 (1212 g), IPA (10.8 L), (R)-3-amino-piperidine dihydrochloride (785 g), purified water (78 mL) and potassium carbonate (2.5 kg, powder, 325 mesh) was heated at 60° C. until completion (e.g., for >20 hours) as determined, for example, by HPLC. Acetonitrile (3.6 L) was then added at 60° C. and the mixture was allowed to cool to <25° C. The resultant slurry was filtered under vacuum and the filter cake was washed with acetonitrile (2×3.6 L). The filtrate was concentrated at 45° C. under vacuum (for >3 hours) to afford 2.6 kg of the free base of 34.
Name
Quantity
1212 g
Type
reactant
Reaction Step One
Quantity
785 g
Type
reactant
Reaction Step One
Name
Quantity
10.8 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trelagliptin
Reactant of Route 2
Trelagliptin
Reactant of Route 3
Trelagliptin
Reactant of Route 4
Reactant of Route 4
Trelagliptin
Reactant of Route 5
Trelagliptin
Reactant of Route 6
Trelagliptin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。